1-{2-Hydroxy-6-[2-(thiophen-3-yl)ethoxy]phenyl}ethan-1-one
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Overview
Description
1-{2-Hydroxy-6-[2-(thiophen-3-yl)ethoxy]phenyl}ethan-1-one is a heterocyclic chalcone derivative. Chalcones are aromatic ketones with two phenyl rings that are precursors to flavonoids and isoflavonoids. This compound is of interest due to its potential biological activities, including antinociceptive, anti-inflammatory, and hypoglycemic effects .
Preparation Methods
The synthesis of 1-{2-Hydroxy-6-[2-(thiophen-3-yl)ethoxy]phenyl}ethan-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs in a basic medium, where an aldehyde and a ketone react to form the chalcone structure . The reaction conditions often include the use of sodium hydroxide as a base and ethanol as a solvent. The reaction mixture is stirred at room temperature for several hours, followed by acidification to obtain the desired product .
Chemical Reactions Analysis
1-{2-Hydroxy-6-[2-(thiophen-3-yl)ethoxy]phenyl}ethan-1-one can undergo various chemical reactions:
Oxidation: This compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Scientific Research Applications
1-{2-Hydroxy-6-[2-(thiophen-3-yl)ethoxy]phenyl}ethan-1-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Studies have shown its potential as an antinociceptive and anti-inflammatory agent.
Medicine: It has been evaluated for its hypoglycemic effects, making it a candidate for diabetes research.
Mechanism of Action
The mechanism of action of 1-{2-Hydroxy-6-[2-(thiophen-3-yl)ethoxy]phenyl}ethan-1-one involves its interaction with various molecular targets. For instance, it has shown affinity for enzymes like COX-1 and TRPA1 channels, which are involved in inflammatory and pain pathways . Molecular docking studies have indicated that the compound can inhibit the production of nitric oxide, a mediator of inflammation .
Comparison with Similar Compounds
Similar compounds to 1-{2-Hydroxy-6-[2-(thiophen-3-yl)ethoxy]phenyl}ethan-1-one include other chalcone derivatives and thiophene-containing molecules. These compounds share similar biological activities but differ in their specific molecular interactions and potency. For example, other chalcones may have different substitution patterns on the aromatic rings, leading to variations in their biological effects .
Properties
CAS No. |
848820-86-0 |
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Molecular Formula |
C14H14O3S |
Molecular Weight |
262.33 g/mol |
IUPAC Name |
1-[2-hydroxy-6-(2-thiophen-3-ylethoxy)phenyl]ethanone |
InChI |
InChI=1S/C14H14O3S/c1-10(15)14-12(16)3-2-4-13(14)17-7-5-11-6-8-18-9-11/h2-4,6,8-9,16H,5,7H2,1H3 |
InChI Key |
NFZVXGXPWIMIAB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CC=C1OCCC2=CSC=C2)O |
Origin of Product |
United States |
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